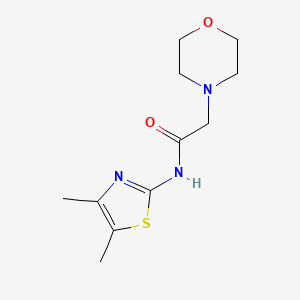
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-morpholinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-morpholinyl)acetamide, also known as DMXAA, is a small molecule drug that has been extensively studied for its potential use in cancer treatment. DMXAA was first identified in the late 1990s and has since been the subject of numerous scientific studies investigating its synthesis, mechanism of action, and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-morpholinyl)acetamide is not fully understood, but it is believed to work through the activation of the immune system. This compound has been shown to stimulate the production of cytokines and chemokines, which are involved in the immune response. This immune activation can lead to the destruction of tumor cells and the inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its immune-activating properties, this compound has been shown to increase blood flow to tumors, leading to increased oxygenation and potentially enhancing the effects of other cancer treatments. This compound has also been shown to have anti-angiogenic properties, which can inhibit the growth of blood vessels that supply tumors with nutrients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-morpholinyl)acetamide has a number of advantages and limitations for use in lab experiments. One advantage is that it has been extensively studied and its synthesis method is well-established, allowing for consistent and reproducible results. However, this compound can be difficult to work with due to its low solubility in water and other solvents. Additionally, this compound has been shown to have varying effects depending on the type of cancer being treated, making it important to carefully select appropriate experimental models.
Direcciones Futuras
There are a number of potential future directions for research on N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-morpholinyl)acetamide. One area of interest is in combination therapies, where this compound is used in conjunction with other cancer treatments to enhance their effects. Another area of interest is in developing new formulations of this compound that can improve its solubility and efficacy. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in cancer treatment.
Métodos De Síntesis
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-morpholinyl)acetamide is synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis method for this compound has been well-established and optimized over the years, allowing for the efficient production of the drug in large quantities.
Aplicaciones Científicas De Investigación
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-morpholinyl)acetamide has been extensively studied for its potential use in cancer treatment. Scientific research has shown that this compound can induce tumor cell death and inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to enhance the anti-tumor effects of other cancer treatments, such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-morpholin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S/c1-8-9(2)17-11(12-8)13-10(15)7-14-3-5-16-6-4-14/h3-7H2,1-2H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQUCDDZOFAKTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CN2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(trifluoromethyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5780778.png)



![2-{5-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5780802.png)

![3-amino-4-imino-6,6-dimethyl-1,3,4,5,6,8-hexahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-one](/img/structure/B5780837.png)
![2-methoxy-4-{2-[(4-methoxyphenyl)sulfonyl]carbonohydrazonoyl}phenyl phenylcarbamate](/img/structure/B5780838.png)
![5,5'-[1,4-phenylenebis(oxymethylene)]bis(3-methyl-1,2,4-oxadiazole)](/img/structure/B5780842.png)
![N-[2-(trifluoromethyl)phenyl]cyclopentanecarboxamide](/img/structure/B5780861.png)
![8-amino-4-phenyl-2,3-dihydro-1H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-7(8H)-one](/img/structure/B5780869.png)
![N-(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5780877.png)
![3-{[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]methyl}benzonitrile](/img/structure/B5780885.png)
![3-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5780888.png)